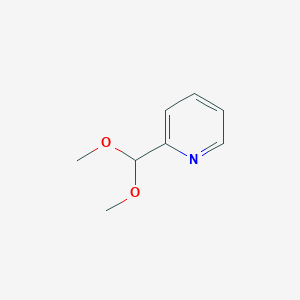

2-(Dimethoxymethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Dimethoxymethyl)pyridine” is a chemical compound that has been used in various scientific research . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has been used in the formation of bidentate chelate complexes with transition metal moieties .

Synthesis Analysis

The synthesis of “2-(Dimethoxymethyl)pyridine” and its derivatives can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Molecular Structure Analysis

The molecular structure of “2-(Dimethoxymethyl)pyridine” is characterized by the presence of a pyridine ring with a dimethoxymethyl group attached to it . The compound forms bidentate chelate complexes with transition metal moieties .Chemical Reactions Analysis

“2-(Dimethoxymethyl)pyridine” has been shown to undergo fluxional processes in the presence of transition metal moieties . These processes involve the interconversion of coordinated and pendant OMe groups .Scientific Research Applications

Fluxionality Studies in Rhenium (I) and Platinum (IV) Complexes

The compound 2-(dimethoxymethyl)pyridine (L1) forms bidentate chelate complexes with isoelectronic transition metal moieties ReIX (CO)3 and PtIVXMe3 (X = halide). These complexes undergo fluxional processes which interconvert coordinated and pendant OMe groups. The rates and activation energies of these fluxions were measured by NMR methods .

Synthesis of Tetrahydro Di-pyrazolopyridines

2-(Dimethoxymethyl)pyridine can be used in the synthesis of tetrahydro di-pyrazolopyridines. This process involves the use of a basic magnetic catalyst .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-(Dimethoxymethyl)pyridine are the isoelectronic transition metal moieties ReIX (CO)3 and PtIVXMe3 (X = halide) . These targets play a crucial role in the formation of bidentate chelate complexes .

Mode of Action

2-(Dimethoxymethyl)pyridine interacts with its targets by forming bidentate chelate complexes . These complexes undergo fluxional processes which interconvert coordinated and pendant OMe groups . The rates and activation energies of these fluxions were measured by NMR methods .

Biochemical Pathways

The affected pathways involve the fluxional processes of the bidentate chelate complexes . These processes interconvert coordinated and pendant OMe groups, impacting the overall biochemical reactions .

Pharmacokinetics

The compound’s interaction with its targets and the resulting changes suggest potential impacts on bioavailability .

Result of Action

The molecular and cellular effects of 2-(Dimethoxymethyl)pyridine’s action involve the formation of bidentate chelate complexes and the subsequent fluxional processes . These processes lead to the interconversion of coordinated and pendant OMe groups .

Action Environment

The action of 2-(Dimethoxymethyl)pyridine is influenced by environmental factors such as the presence of organic solvents . These factors can impact the compound’s action, efficacy, and stability .

properties

IUPAC Name |

2-(dimethoxymethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-8(11-2)7-5-3-4-6-9-7/h3-6,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONJCPHYNRTNME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=N1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Bromo-4-fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2465026.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2465033.png)

![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2465034.png)

![(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2465040.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2465043.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2465047.png)